molecular formula C11H24Cl2N2 B1417987 1-Piperidin-4-yl-azepane dihydrochloride CAS No. 871112-73-1

1-Piperidin-4-yl-azepane dihydrochloride

Cat. No.: B1417987
CAS No.: 871112-73-1
M. Wt: 255.22 g/mol
InChI Key: VFFHDSWLHNVZIN-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-azepane dihydrochloride (CAS: 871112-73-1) is a bicyclic amine derivative with a molecular formula of C₁₁H₂₄Cl₂N₂ and a molecular weight of 255.23 g/mol . The compound consists of a piperidine ring fused to an azepane (7-membered saturated nitrogen-containing ring) and is stabilized as a dihydrochloride salt, enhancing its solubility in aqueous environments. It is primarily utilized in pharmaceutical and agrochemical research as a structural motif for drug discovery due to its conformational flexibility and ability to interact with biological targets . Current availability data indicate temporary supply constraints, highlighting its demand in specialized research .

Properties

IUPAC Name

1-piperidin-4-ylazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHDSWLHNVZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Piperidin-4-yl-azepane dihydrochloride is a bicyclic compound that combines a piperidine ring and an azepane ring, characterized by its molecular formula C12H20Cl2N2C_{12}H_{20}Cl_2N_2 and a molecular weight of approximately 218.77 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing pharmacologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound enables it to interact with various biological targets. The piperidine moiety is known for its role in enhancing the ability of compounds to cross the blood-brain barrier, making it particularly relevant for central nervous system (CNS) disorders.

Property Value
Molecular FormulaC12H20Cl2N2C_{12}H_{20}Cl_2N_2
Molecular Weight218.77 g/mol
Chemical StructureBicyclic (Piperidine + Azepane)

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .
  • Anticancer Activity : Studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various tumor cell lines, showing promising results .
  • Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various drug candidates. Its incorporation into larger drug-like molecules allows medicinal chemists to develop compounds with enhanced pharmacokinetic and pharmacodynamic profiles.

Case Studies

  • Cancer Treatment : A study explored the synthesis of piperidine derivatives that demonstrated significant anticancer activity, outperforming traditional chemotherapeutics like bleomycin in specific models . The research highlighted the importance of structural modifications in enhancing biological activity.
  • Alzheimer's Disease : Research involving piperidine derivatives showed their effectiveness in inhibiting AChE and BuChE enzymes, suggesting their potential as therapeutic agents for cognitive disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
4-(Piperidin-1-yl)pyrimidinePiperidine linked to pyrimidineKnown for potent renin inhibition
1-(4-Methylcyclohexyl)piperidin-4-yl azepaneMethylcyclohexyl groupExhibits different pharmacokinetic properties
N-(Piperidin-3-yl)pyrimidine-5-carboxamidesCarboxamide groupPotential use as protease inhibitors

These comparisons illustrate how variations in structure can lead to different biological activities and pharmacological properties.

Scientific Research Applications

Pharmaceutical Research Applications

1-Piperidin-4-yl-azepane dihydrochloride is primarily utilized as a building block in the synthesis of various pharmacologically active molecules. Its ability to cross the blood-brain barrier makes it particularly valuable in developing drugs targeting central nervous system disorders.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Muscarinic Receptor Agonism : Compounds similar to this compound have been studied for their ability to activate muscarinic acetylcholine receptors, which are implicated in cognitive functions and pain management .
  • JAK1 Inhibition : Certain derivatives have shown promise as inhibitors of Janus kinase 1 (JAK1), which plays a role in inflammatory and autoimmune disorders .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Cognitive Disorders : A study explored its potential as a muscarinic M4 receptor agonist, showing efficacy in preclinical models for treating conditions like schizophrenia and Alzheimer's disease .
  • Pain Management : Research indicated that compounds derived from this structure could modulate pain pathways, offering a novel approach for treating inflammatory and neuropathic pain .
  • Drug Development : Medicinal chemists have successfully synthesized new drug candidates using this compound, aiming for improved pharmacokinetic profiles and therapeutic effects.

Comparison with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(Piperidin-1-yl)pyrimidineContains a piperidine linked to pyrimidineKnown for potent renin inhibition
N-(Piperidin-3-yl)pyrimidine-5-carboxamidesFeatures a carboxamide groupPotential use as protease inhibitors
1-(4-Methylcyclohexyl)piperidin-4-yl azepaneContains a methylcyclohexyl groupExhibits different pharmacokinetic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine- and azepane-containing compounds allows for tailored applications. Below is a detailed comparison with key analogs:

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

  • CAS : 1909306-29-1
  • Molecular Formula : C₁₀H₂₁Cl₂N₂O
  • Molecular Weight : 257.2 g/mol
  • Key Differences: Contains an oxazepane ring (7-membered with oxygen) instead of azepane.
  • Applications : Used in high-throughput phasing pipelines for macromolecular crystallography due to its robust stability .

1-(Piperidine-4-carbonyl)azepane Hydrochloride

  • CAS : CID 2794691
  • Molecular Formula : C₁₂H₂₂N₂O·HCl
  • Molecular Weight : 262.78 g/mol
  • Key Differences :
    • Features a carbonyl bridge between piperidine and azepane, introducing rigidity and altering pharmacokinetics.
    • The ketone group may enhance metabolic stability but reduce blood-brain barrier permeability compared to the parent compound .
  • Applications : Investigated as a building block for protease inhibitors .

1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine Hydrochloride

  • CAS : 1179369-48-2
  • Molecular Formula : C₉H₁₄Cl₂N₄
  • Molecular Weight : 261.15 g/mol
  • Key Differences :
    • Substituted with a chloropyridazine group, introducing aromaticity and electron-withdrawing effects.
    • Likely exhibits enhanced bioactivity in kinase inhibition but may pose higher toxicity risks .
  • Applications : Explored in oncology for targeted kinase inhibitors .

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

  • CAS : 1286265-65-3
  • Molecular Formula : C₁₄H₂₀N₂O₂·2HCl
  • Molecular Weight : 321.24 g/mol
  • Key Differences: Incorporates a benzoate ester and aminopiperidine group, increasing hydrophobicity and aromatic interactions. Higher molecular weight may reduce oral bioavailability but improve binding to hydrophobic enzyme pockets .
  • Applications : Used in peptide-mimetic drug design .

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

  • CAS : 1286265-79-9
  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Molecular Weight : 292.2 g/mol
  • Key Differences: Combines a pyridine ring with aminomethyl-piperidine, enhancing π-π stacking and metal coordination properties. The basic aminomethyl group may improve solubility in acidic environments .
  • Applications : Key intermediate in metalloenzyme inhibitor synthesis .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
1-Piperidin-4-yl-azepane dihydrochloride 871112-73-1 C₁₁H₂₄Cl₂N₂ 255.23 Azepane + piperidine Drug discovery, agrochemicals
4-(Piperidin-4-yl)-1,4-oxazepane diHCl 1909306-29-1 C₁₀H₂₁Cl₂N₂O 257.2 Oxazepane + piperidine Neurological drugs, crystallography
1-(Piperidine-4-carbonyl)azepane HCl CID 2794691 C₁₂H₂₂N₂O·HCl 262.78 Carbonyl bridge Protease inhibitors
1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine HCl 1179369-48-2 C₉H₁₄Cl₂N₄ 261.15 Chloropyridazine substitution Kinase inhibitors
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate diHCl 1286265-65-3 C₁₄H₂₀N₂O₂·2HCl 321.24 Benzoate ester + aminopiperidine Peptide-mimetic drugs
4-(Aminomethyl)piperidin-1-ylmethanone diHCl 1286265-79-9 C₁₂H₁₇N₃O·2HCl 292.2 Pyridine + aminomethyl-piperidine Metalloenzyme inhibitors

Research Findings and Trends

  • Structural Flexibility vs. Bioactivity : Compounds with azepane/piperidine cores (e.g., 871112-73-1) show broader applicability in CNS drugs due to their conformational flexibility, while rigid analogs (e.g., carbonyl-bridged CID 2794691) are prioritized for enzyme inhibition .
  • Solubility Challenges: Dihydrochloride salts generally exhibit superior aqueous solubility compared to monohydrochlorides, critical for parenteral formulations .

Preparation Methods

Curtius Rearrangement Approach

Key Steps :

  • Boc Protection : 4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate to form N-Boc-4-piperidone.
  • Reductive Amination : Boc-protected piperidone undergoes reductive amination with ammonia and titanium tetraisopropylate, followed by sodium borohydride reduction to yield 4-amino-1-Boc-piperidine (82% yield).
  • Acidification and Curtius Rearrangement : The amine intermediate reacts with a nitrine reagent (e.g., diphenylphosphoryl azide) in toluene under reflux, forming the azepane core via Curtius rearrangement.
  • Salt Formation : The free base is treated with HCl gas to yield the dihydrochloride salt.

Reaction Conditions :

  • Solvent: Toluene
  • Temperature: Reflux (110–120°C)
  • Yield: ~78% in the final step.

Dieckmann Condensation and Hydrogenolysis

Key Steps :

  • 1,4-Addition : Benzylamine reacts with methyl acrylate in methanol to form N,N-bis(β-methyl propionate) benzylamine.
  • Dieckmann Cyclization : Sodium methoxide-mediated cyclization in toluene yields 1-benzyl-4-keto-3-piperidine carboxylate.
  • Hydrolysis/Decarboxylation : Acidic hydrolysis removes the ester group, generating 1-benzyl-4-piperidone.
  • Enamine Formation and Reduction : Reaction with piperidine forms an enamine, reduced by LiAlH₄ to 1-benzyl-4-piperidylpiperidine.
  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by HCl treatment to form the dihydrochloride.

Reaction Conditions :

  • Catalysts: Pd/C (5–10%)
  • Pressure: 20 kg/cm²
  • Yield: ~80% after hydrogenolysis.

Aza-Diels-Alder Reaction

Key Steps :

  • Dialdehyde Synthesis : Glutaraldehyde or similar dialdehydes are used as starting materials.
  • Aza-Diels-Alder Cyclization : Reaction with N-Tos-1-aza-1,3-butadiene forms a tetrahydropyridine intermediate.
  • Ring Expansion : Oxidative or reductive ring expansion converts the six-membered ring to azepane.
  • Functionalization : Piperidine-4-amine is introduced via alkylation or reductive amination.

Reaction Conditions :

  • Solvent: Ethanol or THF
  • Catalysts: Ti(OiPr)₄ for reductive steps.
  • Yield: ~65–70% (estimated from analogous reactions).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Curtius Rearrangement High regioselectivity; scalable Requires toxic nitrine reagents 78%
Dieckmann/Hydrogenolysis Uses inexpensive starting materials Multi-step; Pd catalyst cost 80%
Aza-Diels-Alder Modular for structural variants Lower yields; complex optimization ~65%

Research Findings

  • Curtius Rearrangement : Optimal for azepane ring formation but requires careful handling of azide reagents.
  • Dieckmann Route : Industrially viable but involves hazardous conditions (high-pressure H₂).
  • Aza-Diels-Alder : Flexible for analog synthesis but less efficient for large-scale production.

Q & A

Q. What are the optimal reaction conditions and methodologies for synthesizing 1-Piperidin-4-yl-azepane dihydrochloride?

The synthesis of piperidine/azepane derivatives typically employs Mannich reactions or nucleophilic substitution. For example:

  • Mannich Reaction : Use formaldehyde (paraformaldehyde) and amine components (e.g., phenethylamine hydrochloride) with ketones (e.g., acetophenone derivatives) under reflux in polar solvents like ethanol. Yields range from 87–98% when optimized for temperature (70–90°C) and reaction time (6–12 hours) .
  • Nucleophilic Substitution : React 4-chloro-nitrobenzene derivatives with N-methylpiperazine in solvents like DMF, followed by reduction (e.g., NaBH₄) and salt formation with HCl. Ensure stoichiometric control of the base (e.g., K₂CO₃) to minimize side products .
    Key Parameters :
  • Solvent polarity (DMF > ethanol > water) influences reaction rates.
  • Acidic conditions (HCl) stabilize intermediates during salt formation.

Q. What analytical techniques are recommended for characterizing this compound?

A multi-technique approach ensures structural and purity validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine/azepane ring substitution patterns and HCl salt formation (e.g., shifts at δ 2.5–3.5 ppm for NH groups) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 292.2 for C₁₂H₁₇N₃O·2HCl) .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) .
  • Elemental Analysis : Quantify Cl⁻ content (theoretical ~24.3%) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data (e.g., cytotoxicity vs. receptor binding) for piperidine derivatives?

Contradictions often arise from assay-specific variables:

  • Dose-Response Calibration : Test cytotoxicity (MTT assay) and receptor binding (e.g., radioligand displacement) across a wide concentration range (1 nM–100 µM) to identify non-overlapping effective doses .
  • Receptor Subtype Selectivity : Use siRNA knockdown or knockout models to isolate target receptors (e.g., GPCRs vs. ion channels) contributing to observed effects .
  • Solvent Artifacts : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. How can computational modeling enhance the design of 1-Piperidin-4-yl-azepane derivatives for target-specific applications?

Integrate quantum mechanics (QM) and molecular dynamics (MD):

  • Reaction Pathway Prediction : Use QM (e.g., DFT at B3LYP/6-31G* level) to model intermediates in Mannich reactions and predict regioselectivity .
  • Docking Studies : Perform AutoDock/Vina simulations to optimize binding to targets (e.g., σ receptors) by modifying substituents on the azepane ring .
  • ADMET Profiling : Apply tools like SwissADME to predict bioavailability and toxicity early in the design phase .

Q. What methodologies are used to investigate reaction mechanisms and kinetics for piperidine-azepane hybrid systems?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps (e.g., proton transfer in acid-catalyzed cyclization) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. imine pathways) in real time .
  • Activation Energy Calculation : Apply the Eyring equation to Arrhenius plots derived from variable-temperature NMR data (e.g., Δ‡H for ring-closure steps) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Piperidin-4-yl-azepane dihydrochloride
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1-Piperidin-4-yl-azepane dihydrochloride

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